molecular formula C57H82O15 B12367404 (1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49-diol

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49-diol

Cat. No.: B12367404
M. Wt: 1007.2 g/mol
InChI Key: AXOVGRYIEMNGJZ-ILSAYPPSSA-N
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Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of various intermediate structures. The detailed synthetic routes and reaction conditions are complex and typically involve the use of advanced organic synthesis techniques. Industrial production methods for such complex molecules often rely on multi-step synthesis processes that are carefully optimized for yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a reference compound in the study of marine toxins and their effects on biological systems.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. It is known to affect ion channels and cellular signaling pathways, leading to various physiological effects. The detailed molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

This compound is unique due to its complex structure and specific biological activities. Similar compounds include other marine toxins such as ciguatoxins and maitotoxins, which also have complex structures and significant biological effects.

Properties

Molecular Formula

C57H82O15

Molecular Weight

1007.2 g/mol

IUPAC Name

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49-diol

InChI

InChI=1S/C57H82O15/c1-29-24-41-43(27-46-51(69-41)31(3)49(58)55-52(70-46)30(2)32(4)57(72-55)20-11-23-61-57)66-44-28-48-56(5,71-45(44)25-29)21-19-39-36(67-48)13-7-6-12-33-34(63-39)15-10-16-35-37(62-33)17-18-38-42(64-35)26-47-54(68-38)50(59)53-40(65-47)14-8-9-22-60-53/h6-10,15,17-18,29-55,58-59H,11-14,16,19-28H2,1-5H3/b7-6-,15-10-/t29-,30+,31+,32+,33-,34+,35-,36+,37+,38-,39-,40+,41+,42+,43-,44+,45-,46+,47-,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1

InChI Key

AXOVGRYIEMNGJZ-ILSAYPPSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@](CC[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)(O[C@@H]6C1)C

Canonical SMILES

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(CCC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)(OC6C1)C

Origin of Product

United States

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